molecular formula C13H20N2O B1600582 4-((1-Methylpiperidin-4-yl)methoxy)aniline CAS No. 902454-26-6

4-((1-Methylpiperidin-4-yl)methoxy)aniline

Cat. No.: B1600582
CAS No.: 902454-26-6
M. Wt: 220.31 g/mol
InChI Key: WZRKMUXDLMLRJV-UHFFFAOYSA-N
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Description

4-((1-Methylpiperidin-4-yl)methoxy)aniline is a chemical compound with the molecular formula C12H18N2O. It is characterized by a piperidine ring substituted with a methoxy group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-Methylpiperidin-4-yl)methoxy)aniline typically involves the reaction of 1-methylpiperidin-4-ylmethanol with aniline under specific conditions. The reaction can be carried out using a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve the use of advanced chemical reactors and purification techniques to achieve high yields and purity. The production process must adhere to safety and environmental regulations to minimize any potential hazards.

Chemical Reactions Analysis

Types of Reactions: 4-((1-Methylpiperidin-4-yl)methoxy)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-((1-Methylpiperidin-4-yl)methoxy)aniline has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand molecular interactions and pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)aniline

  • 1-(1-Methylpiperidin-4-yl)piperidin-4-amine

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Properties

IUPAC Name

4-[(1-methylpiperidin-4-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15-8-6-11(7-9-15)10-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRKMUXDLMLRJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468673
Record name 4-[(1-Methylpiperidin-4-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902454-26-6
Record name 4-[(1-Methyl-4-piperidinyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902454-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(1-Methylpiperidin-4-yl)methoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the same way as described for Compound 150, step 1, using 1-methyl-4-(4-nitro-phenoxymethyl)-piperidine (0.65 g, 2.6 mmol) in ethanol (40 mL) and palladium hydroxide (0.182 g, 0.26 mmol). Filtration over Celite 521 and evaporation gave a red oil that was purified by silica gel column chromatography eluting with DCM and a 80:20 mixture DCM:MeOH. The title compound was obtained as a white solid (0.402 g, 70%). 1H-NMR (400 MHz, CDCl3) δ (ppm) 1.30-1.51 (2H, m), 1.65-1.88 (3H, m), 1.89-2.09 (2H, t), 2.29 (3H, s), 2.90 (2H, d,), 3.45 (2H, br s), 3.73 (2H, d), 6.67 (2H, d), 6.75 (2H, d).
Name
Compound 150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.182 g
Type
catalyst
Reaction Step Four
Name
Yield
70%

Synthesis routes and methods II

Procedure details

A solution of 1-methyl-4-(4-nitrophenoxymethyl)piperidine (24) (1.0 g, 4.0 mmol), MeOH (20 mL), and concentrated HCl (1 mL) was hydrogenated over Pd/C (10%, 100 mg) at 58 psi H2 for 1 h at room temperature. Then, the solid was removed by filtration through Celite, which was washed thoroughly with MeOH (200 mL), and the filtrate was concentrated in vacuo. The residue was dissolved in water (50 mL) and the resulting solution was adjusted to pH 10 with a saturated aqueous solution of NaHCO3 and 2 M NaOH. The mixture was extracted with CH2Cl2 (3×100 mL), dried (MgSO4), and the solvent was removed in vacuo. Purification by column chromatography (CH2Cl2/MeOH, 10:1, 2% NEt3) gave 25 (0.72 g, 82%) as a reddish brown solid. 1H NMR (300 MHz, CDCl3): δ=1.31-1.48 (m, 2 H, 3′-Hax, 5′-Hax), 1.66-1.89 (m, 3 H, 3′-Heq, 4′-H, 5′-Heq), 1.96 (dt, J=11.9, 2.3 Hz, 2 H, 2′-Hax, 6′-Hax), 2.28 (s, 3 H, NMe), 2.84-2.93 (m, 2 H, 2′-Heq, 6′-Heq), 3.41 (sbr, 2 H, NH2), 3.73 (d, J=6.4 Hz, 2 H, OCH2), 6.60-6.67 (m, 2 H, 3-H, 5-H), 6.70-6.76 (m, 2 H, 2-H, 6-H) ppm. —13C NMR (75.5 MHz, CDCl3): δ=29.1 (C-3′, C-5′), 35.3 (C-4′), 46.4 (NMe), 55.4 (C-2′, C-6′), 73.2 (OCH2), 115.4 (C-3, C-5), 116.3 (C-2, C-6), 139.8 (C-1), 152.2 (C-4) ppm. −MS (70 eV, EI): m/z (%)=220 (3) [M]+, 112 (100) [C7H14N]+. —C13H20N2O (220.31): calcd. C, 70.87; H, 9.15; found C, 70.50; H, 8.94.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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